



# Application Notes and Protocols for OP-145 Biofilm Disruption Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OP-145    |           |
| Cat. No.:            | B15566390 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**OP-145** is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, which has demonstrated significant efficacy in disrupting bacterial biofilms.[1][2] Biofilms are structured communities of bacteria encapsulated in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics.[3][4] **OP-145** has shown promise in combating biofilm-related infections by not only killing planktonic bacteria but also by effectively reducing biofilm mass and the viability of embedded bacteria.[2] These application notes provide detailed protocols for assessing the biofilm disruption capabilities of **OP-145** against relevant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

### Mechanism of Action

The primary mechanism of action for **OP-145** involves interaction with and disruption of the bacterial cell membrane. As a cationic peptide, **OP-145** is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization and subsequent cell death. In the context of biofilms, **OP-145** can penetrate the EPS matrix and act on the embedded bacteria. While the precise



signaling pathways for **OP-145**-mediated biofilm disruption are not fully elucidated, it is understood to interfere with the integrity of the biofilm structure and the viability of the constituent bacterial cells.



Click to download full resolution via product page



Caption: General overview of biofilm formation and the intervention points for **OP-145**.

## **Experimental Protocols**

Two primary assays are recommended for evaluating the biofilm disruption efficacy of **OP-145**: the Crystal Violet (CV) assay for quantifying biofilm biomass and a viability assay (e.g., Colony Forming Unit counting or a metabolic assay like TTC) to determine the bactericidal effect on biofilm-embedded cells.

## Protocol 1: Biofilm Biomass Quantification using Crystal Violet

This protocol measures the total biomass of a biofilm following treatment with **OP-145**.

### Materials:

- 96-well flat-bottom sterile microtiter plates
- Bacterial strain of interest (e.g., MRSA, P. aeruginosa)
- Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
- **OP-145** peptide solution (stock and working dilutions)
- Phosphate Buffered Saline (PBS), sterile
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic Acid
- Plate reader





Click to download full resolution via product page

Caption: Workflow for the Crystal Violet biofilm disruption assay.

Procedure:



#### Biofilm Formation:

- Prepare a bacterial suspension in the appropriate growth medium to an optical density at 600 nm (OD600) of 0.05.
- Add 200 μL of the bacterial suspension to the wells of a 96-well plate. Include wells with sterile medium only as a negative control.
- Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

### Treatment with OP-145:

- Carefully aspirate the planktonic culture from each well without disturbing the biofilm.
- $\circ$  Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
- Prepare serial dilutions of OP-145 in fresh growth medium.
- Add 200 μL of the diluted **OP-145** solution to the biofilm-containing wells. Include wells
  with medium only as an untreated control.
- Incubate the plate at 37°C for a further 24 hours.

## Staining and Quantification:

- Aspirate the medium from the wells and wash twice with PBS.
- Add 200 μL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
- Remove the crystal violet solution and wash the wells thoroughly with distilled water.
- Air dry the plate completely.
- Add 200 μL of 30% acetic acid to each well to solubilize the bound dye.
- Incubate for 10-15 minutes at room temperature.
- Transfer 150 μL of the solubilized dye to a new flat-bottom 96-well plate.



Measure the absorbance at 570 nm using a plate reader.

## **Protocol 2: Biofilm Viability Assessment (CFU Counting)**

This protocol determines the number of viable bacterial cells within a biofilm after treatment with **OP-145**.

### Materials:

- Same as Protocol 1, with the addition of:
- Sterile microcentrifuge tubes
- Sonicator or vortex mixer
- Agar plates for colony counting

## Procedure:

- Biofilm Formation and Treatment:
  - Follow steps 1 and 2 from the Crystal Violet protocol.
- · Biofilm Disruption and Cell Recovery:
  - After treatment, aspirate the medium and wash the wells twice with sterile PBS.
  - Add 200 μL of sterile PBS to each well.
  - Scrape the biofilm from the bottom and sides of the wells using a sterile pipette tip.
  - Transfer the suspension to a sterile microcentrifuge tube.
  - To disaggregate the bacterial clumps, sonicate the suspension for 30 seconds or vortex vigorously for 1 minute.
- Quantification of Viable Cells:
  - Prepare serial dilutions of the bacterial suspension in sterile PBS.



- Plate 100 μL of appropriate dilutions onto agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies to determine the Colony Forming Units per milliliter (CFU/mL).

## **Data Presentation**

Quantitative data from the biofilm disruption assays should be summarized in clear and structured tables to facilitate comparison between different concentrations of **OP-145** and control groups.

Table 1: Effect of OP-145 on Biofilm Biomass of S. aureus

| OP-145 Concentration<br>(μg/mL) | Mean OD570 ± SD | % Biofilm Reduction |
|---------------------------------|-----------------|---------------------|
| 0 (Untreated Control)           | 1.25 ± 0.15     | 0%                  |
| 1                               | 1.05 ± 0.12     | 16%                 |
| 5                               | 0.78 ± 0.09     | 37.6%               |
| 10                              | 0.45 ± 0.05     | 64%                 |
| 20                              | 0.21 ± 0.03     | 83.2%               |

Table 2: Bactericidal Activity of **OP-145** against P. aeruginosa Biofilms



| OP-145 Concentration<br>(μg/mL) | Mean Log10 CFU/mL ± SD      | Log Reduction |
|---------------------------------|-----------------------------|---------------|
| 0 (Untreated Control)           | 8.5 ± 0.3                   | 0             |
| 10                              | 6.2 ± 0.4                   | 2.3           |
| 25                              | 4.1 ± 0.5                   | 4.4           |
| 50                              | 2.0 ± 0.2                   | 6.5           |
| 100                             | < 1 (Below detection limit) | > 7.5         |

#### Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the anti-biofilm properties of **OP-145**. The crystal violet assay offers a straightforward method for assessing the reduction in total biofilm biomass, while the CFU counting method provides crucial information on the bactericidal efficacy of the peptide against the more resistant, biofilm-embedded bacteria. Consistent and reproducible data generated using these methods will be invaluable for researchers and drug development professionals in characterizing the potential of **OP-145** as a novel therapeutic agent for biofilm-associated infections. It has been noted that the efficacy of **OP-145** can be diminished in complex biological fluids, which should be a consideration for in vivo applications. Nevertheless, its potent in vitro activity against biofilms of clinically relevant pathogens underscores its therapeutic potential.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]



- 4. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for OP-145 Biofilm Disruption Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566390#op-145-biofilm-disruption-assay-protocol]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com